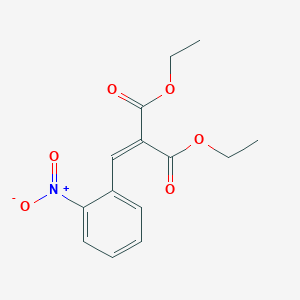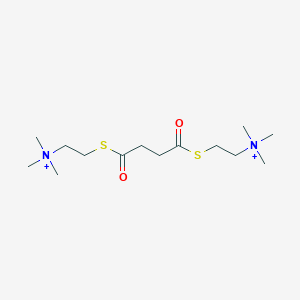
Succinyldithiocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinyldithiocholine, also known as succinylcholine, is a neuromuscular blocking agent that is commonly used in medical procedures such as surgery and intubation. It is a synthetic compound that is derived from choline and succinic acid. Succinyldithiocholine is a powerful muscle relaxant that is used to induce paralysis in the skeletal muscles, making it an essential tool for medical procedures that require immobility.
Mécanisme D'action
Succinyldithiocholine works by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, causing depolarization and subsequent muscle contraction. However, due to its prolonged binding time, succinyldithiocholine ultimately leads to muscle paralysis.
Effets Biochimiques Et Physiologiques
Succinyldithiocholine has a number of biochemical and physiological effects on the body. It causes a decrease in acetylcholine release, which leads to muscle relaxation. It also causes an increase in intraocular pressure, which can be problematic for patients with glaucoma. Additionally, succinyldithiocholine can cause an increase in serum potassium levels, which can lead to cardiac arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
Succinyldithiocholine is a powerful tool for researchers studying the neuromuscular junction. Its ability to induce muscle paralysis allows for precise measurements of muscle function and has been used in a variety of experiments. However, its prolonged binding time and potential side effects make it unsuitable for long-term experiments or studies on the effects of chronic muscle paralysis.
Orientations Futures
There are a number of potential future directions for research on succinyldithiocholine. One area of interest is the development of new muscle relaxants that have fewer side effects and shorter binding times. Additionally, research could be conducted on the use of succinyldithiocholine in the treatment of muscle disorders such as myasthenia gravis. Finally, further studies could be conducted on the biochemical and physiological effects of succinyldithiocholine to better understand its mechanisms of action and potential side effects.
Méthodes De Synthèse
Succinyldithiocholine is synthesized through a reaction between succinic anhydride and choline chloride. The reaction results in the formation of Succinyldithiocholineine chloride, which is then purified through a series of chemical processes. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
Succinyldithiocholine has been extensively studied for its use in medical procedures. It is commonly used as a muscle relaxant during surgery and intubation, and its effects on the neuromuscular junction have been well documented. Research has also been conducted on the use of succinyldithiocholine in the treatment of muscle disorders such as myasthenia gravis.
Propriétés
Numéro CAS |
15196-10-8 |
|---|---|
Nom du produit |
Succinyldithiocholine |
Formule moléculaire |
C14H30N2O2S2+2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethylsulfanyl]butanoyl]sulfanylethyl]azanium |
InChI |
InChI=1S/C14H30N2O2S2/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2 |
Clé InChI |
UFPJLFHIAWIYIW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCSC(=O)CCC(=O)SCC[N+](C)(C)C |
SMILES canonique |
C[N+](C)(C)CCSC(=O)CCC(=O)SCC[N+](C)(C)C |
Synonymes |
succinyldithiocholine succinyldithiocholine diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



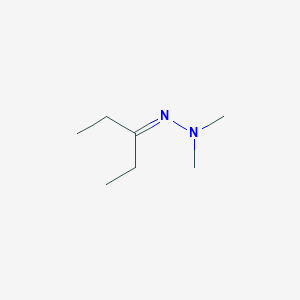
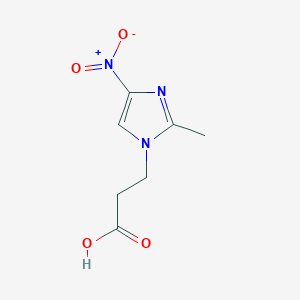
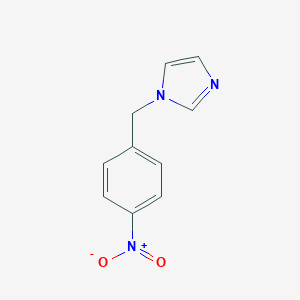

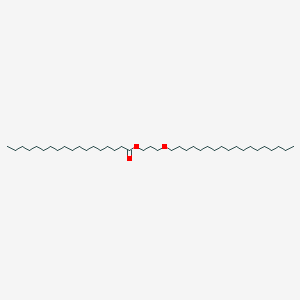


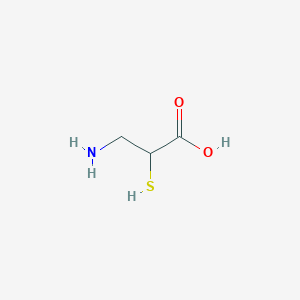
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
